Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a core structure for various chemical derivatives with potential biological activities. The interest in this compound is due to its versatility in forming new chemical entities that can be evaluated for different pharmacological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to form novel pyrazolo[3,4-b]pyridine products . Another method includes a cross-dehydrogenative coupling reaction between β-ketoesters or β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Additionally, a metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has been described for the synthesis of functionalized pyrazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure and computational study of certain pyrazole derivatives have been conducted, providing insights into their molecular conformations and stability . These studies often employ techniques such as NMR, IR spectroscopy, and X-ray diffraction, complemented by density-functional-theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives undergo various chemical reactions to form new compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of corresponding carboxamides and carboxylates . The functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine have also been studied, revealing the formation of different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. Theoretical calculations have been used to investigate thermodynamic properties and to predict the stability of these compounds . The electronic effects of substituents on the aromatic rings and the influence of tautomeric forms on the stability of the compounds have also been examined .
Scientific Research Applications
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Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
- Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
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Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Application: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
- Method: This method involves a sequential opening/closing cascade reaction. The reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
- Results: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
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Fluorescent Molecules for Studying Intracellular Processes
- Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Method: The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .
- Results: These compounds have tunable photophysical properties and allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
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Drug Candidate for Various Diseases
- Application: N-heterocycles, including pyrazolo-pyrimidines, have been used as a drug candidate for various diseases such as antimicrobial, cancer, malaria, anticonvulsant, antifungal, HIV, anti-tumor, anti-oxidant, antihypertension and urinary incontinence treatment .
- Method: The specific methods of application or experimental procedures vary depending on the specific disease being treated .
- Results: Pyridine structure kernels are present in pharmaceutical materials and natural products .
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Applications in Medicine and Agriculture
- Application: Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture .
- Method: These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
- Results: The specific results or outcomes obtained depend on the specific application in medicine or agriculture .
Future Directions
Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDPDBQVZHCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383684 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
16205-46-2 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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